molecular formula C19H19ClN6O B10950661 2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-pyridyl)-1,3,4-oxadiazole

2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-pyridyl)-1,3,4-oxadiazole

Cat. No.: B10950661
M. Wt: 382.8 g/mol
InChI Key: DTTZTBPWHLVJAH-UHFFFAOYSA-N
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Description

2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-pyridyl)-1,3,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an adamantyl group, a pyridyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-pyridyl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate chlorinated precursors. The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, while the pyridyl group is incorporated through a nucleophilic substitution reaction. The final step involves the formation of the oxadiazole ring through a cyclization reaction involving hydrazine and carboxylic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-pyridyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and pyridyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-pyridyl)-1,3,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-pyridyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The triazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The adamantyl group provides stability and enhances the compound’s ability to cross biological membranes. The pyridyl group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-pyridyl)-1,3,4-oxadiazole is unique due to its combination of functional groups, which confer a range of chemical and biological properties. Its structural complexity allows for diverse applications and interactions, setting it apart from simpler compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19ClN6O

Molecular Weight

382.8 g/mol

IUPAC Name

2-[3-(3-chloro-1,2,4-triazol-1-yl)-1-adamantyl]-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C19H19ClN6O/c20-17-22-11-26(25-17)19-8-12-5-13(9-19)7-18(6-12,10-19)16-24-23-15(27-16)14-1-3-21-4-2-14/h1-4,11-13H,5-10H2

InChI Key

DTTZTBPWHLVJAH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C5=NN=C(O5)C6=CC=NC=C6

Origin of Product

United States

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